molecular formula C16H23BFNO4S B8121267 N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide

N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide

Cat. No.: B8121267
M. Wt: 355.2 g/mol
InChI Key: HUJPSFWNHHCAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic ester-containing sulfonamide derivative. Its structure comprises a benzene ring substituted with a sulfonamide group (N-cyclopropyl and N-methyl), a fluorine atom at the 3-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position. This compound is likely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals or agrochemicals, given the prevalence of similar boronic esters in coupling protocols .

Properties

IUPAC Name

N-cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO4S/c1-15(2)16(3,4)23-17(22-15)13-9-8-12(10-14(13)18)24(20,21)19(5)11-6-7-11/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJPSFWNHHCAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronate Ester Intermediate Preparation

The tetramethyl-1,3,2-dioxaborolan-2-yl (Bpin) group is introduced via palladium-catalyzed coupling. A brominated benzenesulfonamide precursor, such as 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide, reacts with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Catalytic systems employ Pd(dppf)Cl₂ (1–5 mol%) with ligands such as XPhos in tetrahydrofuran (THF) at 80–100°C. Yields range from 65% to 85%, contingent on the purity of the aryl halide starting material.

Representative Procedure

  • Charge a Schlenk flask with 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in degassed THF.

  • Heat at 90°C for 12 hours under argon.

  • Purify via silica gel chromatography (hexane/ethyl acetate = 4:1) to isolate the boronate ester.

Optimization of Coupling Conditions

Recent studies highlight the role of ligand selection in minimizing protodeboronation. Bulky phosphine ligands (e.g., SPhos) enhance stability of the arylpalladium intermediate, improving yields by 10–15% compared to PPh₃-based systems. Solvent effects are pronounced: 1,4-dioxane outperforms THF in preventing boronate hydrolysis.

Directed ortho-Borylation Strategies

Substrate-Guided Borylation

Directed lithiation-borylation sequences enable regioselective installation of the Bpin group. Starting with N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide, lithiation at the para position (via LDA at −78°C) followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane furnishes the target compound. This method avoids palladium catalysts but requires strict anhydrous conditions.

Key Data

ParameterValue
Temperature−78°C to 25°C
Yield70–75%
Byproducts<5% protodeboronation

Rhodium-Catalyzed C–H Borylation

Rhodium complexes (e.g., [RhCl(COD)]₂) with dtbpy ligands facilitate C–H activation at the 4-position of the benzene ring. This method is advantageous for substrates lacking directing groups, though competing sulfonamide coordination can reduce efficiency. Substrate-to-catalyst ratios of 50:1 achieve 60% conversion in 24 hours.

Functional Group Compatibility and Challenges

Stability of the Sulfonamide Moiety

The N-cyclopropyl-N-methyl sulfonamide group is stable under Suzuki-Miyaura conditions but susceptible to oxidation in acidic media. Post-borylation purification via aqueous workup requires neutral pH buffers to prevent decomposition.

Fluorine Substituent Effects

The meta-fluoro group electronically deactivates the benzene ring, necessitating higher reaction temperatures (100–110°C) for effective coupling. Computational studies indicate fluorine’s electron-withdrawing effect increases the activation energy for oxidative addition by 8–10 kcal/mol.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A patented route (EP4008328NWA1) details a scalable procedure using continuous flow reactors. Pre-mixing Pd(OAc)₂ and SPhos in situ reduces catalyst loading to 0.5 mol% while maintaining 80% yield. Residual palladium levels are controlled below 10 ppm via Chelex resin treatment.

Green Chemistry Considerations

Solvent recycling (THF recovery ≥90%) and aqueous workup protocols minimize waste. Life-cycle assessments estimate a 40% reduction in E-factor compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of appropriate sulfonamide precursors with boron-containing reagents. The presence of the dioxaborolane moiety enhances the compound's stability and reactivity in various chemical transformations.

Medicinal Chemistry

N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has shown promise as a potential pharmaceutical agent due to its ability to modulate biological pathways. Its fluorine atom may enhance metabolic stability and bioavailability.

Drug Development

The compound serves as a scaffold for designing new drugs targeting specific diseases. Its unique structure allows for the exploration of structure-activity relationships (SAR), which is crucial in optimizing pharmacological properties.

Bioconjugation

The boron-containing group in this compound can facilitate bioconjugation reactions. This property is particularly useful in developing targeted therapies where specific delivery to cells or tissues is required.

Chemical Biology

In chemical biology applications, N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be utilized to study enzyme interactions and cellular processes. Its ability to form stable complexes with biomolecules makes it a valuable tool for probing biological mechanisms.

Case Study 1: Anticancer Activity

Research has demonstrated that compounds similar to N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exhibit selective cytotoxicity against cancer cell lines. These findings suggest potential applications in oncology therapeutics.

Case Study 2: Enzyme Inhibition

Studies have indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and offers insights into metabolic regulation.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on structural features, physicochemical properties, and synthetic applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Method logP Application/Notes References
Target Compound : N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide C₁₆H₂₂BFN₂O₃S 368.23 (calc.) -SO₂N(Cyclopropyl)(Me), 3-F, 4-boronate Suzuki coupling (Pd-catalyzed) ~2.8* Intermediate for cross-coupling; potential protease inhibition
N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide C₁₆H₂₁BFNO₃ 305.15 -CONH(Cyclopropyl), 4-F, 3-boronate Pd-catalyzed borylation 2.62 Building block for kinase inhibitors
2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide C₁₈H₂₀BF₂N₂O₄S 431.23 (calc.) -SO₂NH₂, 2,4-F, pyridine-boronate Suzuki-Miyaura coupling ~3.1* PI3K/mTOR inhibitor intermediate
N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide C₁₅H₂₄BNO₄S 325.23 -SO₂NMe₂, 2-Me, 4-boronate Boronate esterification 2.62 High thermal stability (boiling point: 435°C)
trans-N,4-dimethyl-N-((2-phenyl-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopropyl)methyl)benzenesulfonamide C₂₅H₃₃BN₂O₃S 476.42 (calc.) -SO₂NMe, cyclopropyl-boronate Pd-catalyzed cross-coupling ~4.0* Complex scaffold for conformational studies

*Calculated using fragment-based methods due to lack of experimental data.

Key Observations:

Structural Diversity: Sulfonamide vs. Benzamide: The target compound’s sulfonamide group (-SO₂N-) contrasts with benzamide analogs (e.g., ), which may reduce metabolic stability but enhance hydrogen-bonding capacity . N-Substituents: N-Cyclopropyl-N-methyl groups in the target compound introduce steric bulk compared to N,N-dimethyl () or unsubstituted sulfonamides (), impacting solubility and target selectivity .

Synthetic Routes :

  • All compounds utilize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the boronate group, as seen in , and 8 . Reaction conditions vary slightly (e.g., K₂CO₃ in dioxane/water vs. Na₂CO₃ in DME), but yields are generally moderate (28–91%) .

Physicochemical Properties :

  • logP : The target compound’s logP (~2.8) is comparable to other sulfonamide-boronate hybrids, suggesting moderate lipophilicity suitable for membrane permeability .
  • Thermal Stability : ’s compound exhibits a high boiling point (435°C), likely due to the rigid boronate ester and sulfonamide groups, a feature shared with the target compound .

The cyclopropyl group may enhance metabolic stability, as seen in protease inhibitors .

Biological Activity

N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H23BFNO3
  • Molecular Weight : 319.18 g/mol
  • CAS Number : 585544-29-2

This compound exhibits its biological activity primarily through inhibition of specific kinases. Kinase inhibitors play a crucial role in regulating cellular processes involved in cancer and other diseases. The compound has shown particular affinity for the epidermal growth factor receptor (EGFR), which is pivotal in the signaling pathways associated with cell proliferation and survival.

Biological Activity

  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves disruption of the EGFR signaling pathway.
    • Case Study : In a study involving non-small cell lung cancer (NSCLC) models, the compound exhibited significant cytotoxic effects with IC50 values in the low nanomolar range against EGFR-mutant cells.
  • Selectivity :
    • It has been reported to selectively inhibit mutant forms of EGFR over wild-type receptors. This selectivity is crucial for minimizing side effects associated with non-specific kinase inhibition.
    • Research Findings : In comparative studies, this compound showed a 20-fold higher inhibition rate against the L858R mutant compared to wild-type EGFR .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest:

  • Bioavailability : High oral bioavailability due to its lipophilic nature.
  • Metabolism : Primarily metabolized by liver enzymes with minimal renal excretion.

Safety Profile

While the compound has shown promising biological activity, its safety profile needs careful evaluation. Adverse effects reported in preclinical models include:

  • Mild gastrointestinal disturbances.
  • Skin rashes associated with EGFR inhibition.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cancer cell proliferation ,
Selective InhibitionHigher potency against mutant EGFR
PharmacokineticsHigh bioavailability and favorable metabolic profile ,

Q & A

Q. What are the recommended synthetic routes for preparing N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling for introducing the dioxaborolane moiety. For example:
  • Step 1 : Bromination of the benzene sulfonamide precursor using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ .
  • Step 2 : Boronate ester formation via Pd-catalyzed coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using PdCl₂(dppf)·CH₂Cl₂ as the catalyst and KOH as a base in 1,4-dioxane .
  • Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) yields the final compound.

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationNBS, CCl₄, 80°C75%
Suzuki CouplingPdCl₂(dppf)·CH₂Cl₂, KOH, 1,4-dioxane, 90°C62%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Essential for confirming substitution patterns (e.g., cyclopropyl, fluorophenyl groups). For example, the cyclopropyl group shows distinct proton signals at δ 0.5–1.5 ppm .
  • IR Spectroscopy : Identifies sulfonamide (S=O stretching at ~1350 cm⁻¹) and boronate ester (B-O at ~1450 cm⁻¹) functional groups .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₅BFNO₄S: 417.1505) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the boronate ester intermediate?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance cost and efficiency. PdCl₂(dppf) provides higher yields (62% vs. 45%) in Suzuki couplings due to enhanced stability .
  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve boronate solubility vs. THF .
  • Temperature Control : Reactions at 90°C reduce side-product formation compared to lower temperatures .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the benzenesulfonamide proton and boron atom confirm boronate ester linkage .
  • X-ray Crystallography : Use single-crystal diffraction to resolve ambiguities in stereochemistry or regioselectivity .
  • Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals in crowded NMR spectra .

Q. How do steric effects influence the reactivity of the cyclopropyl group in downstream functionalization?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to assess steric hindrance around the cyclopropyl ring. For example, bulky substituents reduce nucleophilic attack at the boron center .
  • Kinetic Studies : Monitor reaction rates using in-situ IR or LC-MS. Lower reactivity is observed with ortho-substituted aryl groups due to steric clashes .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Recrystallization Optimization : Test solvents (e.g., methanol vs. dichloromethane/hexane) to improve crystal purity. For example, methanol recrystallization increases melting point consistency (170–173°C vs. broad ranges in crude samples) .
  • DSC Analysis : Use differential scanning calorimetry to detect polymorphic forms or solvates that alter melting behavior .

Q. What analytical approaches validate the stability of the dioxaborolane moiety under acidic/basic conditions?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS. The dioxaborolane ring is stable at neutral pH but hydrolyzes under strong acids/bases .
  • Kinetic Profiling : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ = 24 hours at pH 1 vs. >1 week at pH 7 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.